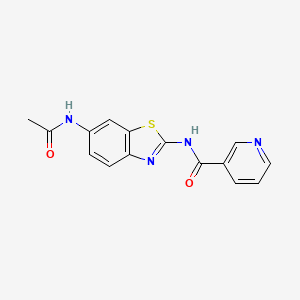

N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Overview

Description

N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a pyridine ring

Mechanism of Action

Target of Action

The compound N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide, also known as N-[6-(acetylamino)-1,3-benzothiazol-2-yl]nicotinamide, has been found to have potent anti-tubercular activity . The primary target of this compound is the enzyme DprE1 , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction results in the disruption of cell wall biosynthesis, which is vital for the survival and proliferation of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of DprE1 disrupts the biochemical pathway involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

Similar benzothiazole derivatives have been shown to have good absorption and distribution profiles

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the compound causes the death of the bacteria, thus exhibiting its anti-tubercular activity .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit diverse biological properties, including anticonvulsant , anticancer , anti-inflammatory , and antimicrobial activities

Molecular Mechanism

The molecular mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-amino-6-acetamidobenzothiazole with pyridine-3-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, followed by their coupling under controlled conditions. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C15H12N4O2S

- Molecular Weight: 312.3 g/mol

- IUPAC Name: N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

The compound features a benzothiazole ring fused with a pyridine moiety, which contributes to its biological activity and chemical reactivity.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antibacterial properties. This compound has been explored for its potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria. For instance, research has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, suggesting its application in developing new antitubercular agents .

Cancer Research

Benzothiazole derivatives have been investigated for their anticancer properties. This compound may play a role in cancer treatment protocols by targeting specific pathways involved in tumor growth and proliferation. Studies have reported that such compounds can induce apoptosis in cancer cells through various mechanisms .

Pesticide Development

The compound's unique structure allows it to be utilized in the synthesis of novel agrochemicals. Research indicates that benzothiazole derivatives can act as effective fungicides and herbicides. Their application in crop protection can enhance agricultural productivity by controlling plant pathogens and pests .

Electronic Properties

This compound is being investigated for its utility in developing materials with specific electronic properties. Its incorporation into polymer matrices has shown potential for creating conductive materials suitable for electronic devices. This aspect is crucial for advancing technologies in organic electronics and photovoltaics .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antibacterial Activity | Demonstrated effectiveness against Mycobacterium tuberculosis with IC50 values indicating high potency. |

| Study 2 | Anticancer Properties | Showed induction of apoptosis in breast cancer cell lines through mitochondrial pathway activation. |

| Study 3 | Agricultural Application | Evaluated as a potential fungicide with significant efficacy against common crop pathogens. |

Comparison with Similar Compounds

Similar Compounds

- N-(benzothiazol-2-yl)-2-cyanoacetamide

- N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides

- N-(6-chlorobenzothiazol-2-yl)-2-(substituted-benzylidene)hydrazinecarbothioamides

Uniqueness

N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is unique due to its specific structural features, such as the presence of both benzothiazole and pyridine rings, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

This compound features a benzothiazole moiety linked to a pyridine ring via an acetamido group. The synthesis of this compound typically involves the reaction of 6-acetamido-1,3-benzothiazole with pyridine-3-carboxylic acid derivatives, often utilizing coupling agents such as HATU or EDC for amide bond formation .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. In particular, studies have shown that these compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

2. Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways . Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HCT116 | 12 | Cell cycle arrest at G2/M phase |

| A549 | 18 | Inhibition of PI3K/mTOR signaling |

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

Case Study 1: Antimicrobial Activity

A study conducted by researchers at MDPI demonstrated that derivatives of benzothiazole showed significant antibacterial activity against Xanthomonas species with MIC values ranging from 36.8 to 47.6 mg/L . This suggests that this compound may possess similar or enhanced activity.

Case Study 2: Anticancer Activity

In a pharmacological evaluation published in RSC Advances, compounds related to this compound were tested against human cancer cell lines. Results indicated that these compounds exhibited potent anticancer activity with IC50 values significantly lower than those of standard chemotherapeutics .

Properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c1-9(20)17-11-4-5-12-13(7-11)22-15(18-12)19-14(21)10-3-2-6-16-8-10/h2-8H,1H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAAGHUGMQGVNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320742 | |

| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803242 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

708994-51-8 | |

| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.